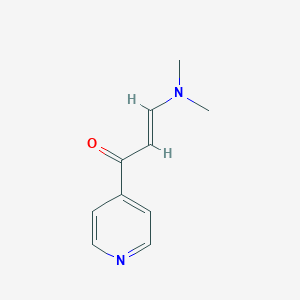

(E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-3-(dimethylamino)-1-pyridin-4-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-12(2)8-5-10(13)9-3-6-11-7-4-9/h3-8H,1-2H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZGHSXBVKSMAKH-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201214335 | |

| Record name | (2E)-3-(Dimethylamino)-1-(4-pyridinyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201214335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123367-27-1 | |

| Record name | (2E)-3-(Dimethylamino)-1-(4-pyridinyl)-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123367-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-(Dimethylamino)-1-(4-pyridinyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201214335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the enaminone compound, (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one. Enaminones are versatile synthons in organic chemistry and represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. This document details a common synthetic protocol, provides a summary of its physicochemical properties, and outlines the expected analytical characterization data. Furthermore, a potential signaling pathway associated with the biological activity of similar propenone derivatives is illustrated, highlighting its relevance in drug discovery and development.

Introduction

This compound is a polar, aprotic, unsaturated keto-amine that belongs to the enaminone class of compounds. The unique electronic properties arising from the conjugation of the amino group with the ketone through a carbon-carbon double bond make it a valuable intermediate in the synthesis of various heterocyclic compounds. Moreover, the presence of the pyridine ring and the enaminone moiety suggests potential biological activities, making it a compound of interest for pharmaceutical research and drug development.[1]

Synthesis

A prevalent method for the synthesis of this compound involves the condensation reaction between 4-acetylpyridine and an aminal ester.

Reaction Scheme

Caption: Reaction scheme for the synthesis of the target compound.

Experimental Protocol

A mixture of 4-acetylpyridine and N,N-dimethylformamide-dimethyl acetal is refluxed for several hours. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the excess reagent is removed under reduced pressure, and the resulting residue is purified, typically by recrystallization from a suitable solvent such as ethanol, to yield the desired product as a yellow solid.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂N₂O | |

| Molecular Weight | 176.22 g/mol | |

| Appearance | Yellow powder/crystalline solid | [1][2] |

| Melting Point | 100-105 °C | |

| Purity | ≥98% | [2] |

| Storage Conditions | Store at 0-8°C, protected from light | [1] |

Characterization

The structural elucidation and confirmation of this compound are achieved through various spectroscopic techniques. The expected data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm), Multiplicity, Integration, Assignment | Chemical Shift (ppm), Assignment |

| ~8.7 (d, 2H, Py-H) | ~185 (C=O) |

| ~7.7 (d, 2H, Py-H) | ~155 (N-CH=) |

| ~7.5 (d, 1H, =CH-CO) | ~150 (Py-C) |

| ~5.7 (d, 1H, N-CH=) | ~145 (Py-C) |

| ~3.0 (s, 6H, N(CH₃)₂) | ~121 (Py-CH) |

| ~95 (=CH-CO) | |

| ~40 (N(CH₃)₂) |

Note: The NMR data presented are predicted values and should be confirmed by experimental analysis.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2950-2850 | C-H stretch (aliphatic) |

| ~1640 | C=O stretch (conjugated ketone) |

| ~1600 | C=C stretch (alkene) |

| ~1550 | C=C, C=N stretch (pyridine) |

| ~1200 | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry analysis should confirm the molecular weight of the compound.

| Ion | Expected m/z |

| [M+H]⁺ (protonated molecule) | 177.10 |

| [M]⁺˙ (molecular ion) | 176.09 |

Potential Biological Activity and Signaling Pathway

While specific biological targets for this compound are not extensively documented, related 1,3-disubstituted prop-2-en-1-one derivatives have been reported as inhibitors of neutrophilic inflammation.[3] This activity is mediated through the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Akt signaling pathways.[3] These pathways are crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders.[4][5]

Illustrative Signaling Pathway: MAPK/Akt Inhibition

The following diagram illustrates a potential mechanism of action where a propenone derivative inhibits inflammatory responses by targeting key kinases in the MAPK and Akt pathways.

Caption: Potential inhibition of MAPK and Akt pathways by the title compound.

Conclusion

This compound is a readily accessible enaminone with significant potential as a building block in organic synthesis and as a scaffold in medicinal chemistry. This guide provides a foundational understanding of its synthesis and characterization. The illustrated potential to modulate key signaling pathways, such as MAPK and Akt, underscores the importance of further investigation into the biological activities of this and related compounds for the development of novel therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-(dimethylamino)-1-pyridin-4-ylprop-2-en-1-one [cymitquimica.com]

- 3. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The inhibition of MAPK potentiates the anti-angiogenic efficacy of mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Combination therapy with potent PI3K and MAPK inhibitors overcomes adaptive kinome resistance to single agents in preclinical models of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one

Abstract

(E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one is a heterocyclic compound belonging to the enaminone class, which is structurally related to chalcones. These molecules are recognized for their versatile applications as intermediates in organic synthesis and as scaffolds in medicinal chemistry. The presence of a pyridine ring, a dimethylamino group, and a conjugated enone system imparts unique physicochemical and biological properties. This document provides a comprehensive overview of the known physicochemical characteristics, detailed experimental protocols for its synthesis and characterization, and a discussion of its potential biological relevance, supported by logical and pathway diagrams.

Physicochemical Properties

The compound is a yellow, crystalline solid at room temperature.[1] Its core structure consists of a pyridine ring linked to a propenone backbone, which is substituted with a dimethylamino group. This arrangement results in a planar molecule, as confirmed by crystallographic studies.[2] The key physicochemical data are summarized in the table below.

Table 1: Physicochemical Data for this compound and its Isomers

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₀H₁₂N₂O | [2] |

| Molecular Weight | 176.22 g/mol | [1][2] |

| CAS Number | 66521-53-7 | [1] |

| Appearance | Yellow powder / Yellow blocks | [1][2] |

| Purity | ≥ 99% | [1] |

| Solubility | Soluble in most organic solvents | |

| Melting Point | 113 °C (pyridin-3-yl isomer) | |

| Boiling Point | 281 °C at 760 mmHg (pyridin-3-yl isomer) | |

| Storage | 0-8°C, protect from light | [1] |

Note: Some data, where not available for the title compound, is provided for the closely related pyridin-3-yl isomer for reference.

Experimental Protocols

Synthesis

The synthesis of this compound is typically achieved via the condensation of an acetylpyridine with an N,N-dimethylformamide dimethyl acetal (DMF-DMA).[3] This one-step reaction is efficient and yields the enaminone product.[4]

Protocol: A mixture of 4-acetylpyridine (10 mmol) and N,N-dimethylformamide-dimethyl acetal (40 ml) is refluxed for four hours.[2] The progress of the reaction can be monitored using thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated in vacuo to remove excess reagents and solvent. The resulting orange residue is then recrystallized from ethanol to afford the final product as yellow blocks.[2]

Characterization

The identity and purity of the synthesized compound are confirmed through a combination of analytical techniques.

-

Elemental Analysis: Combustion analysis is performed to determine the elemental composition (C, H, N), which should match the calculated values for the molecular formula C₁₀H₁₂N₂O.[2]

-

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural elucidation, including bond lengths, bond angles, and overall molecular conformation.[2] For the title compound, this analysis has confirmed a monoclinic crystal system and an approximately planar molecular structure.[2]

-

Spectroscopy:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure by identifying the number and connectivity of protons and carbon atoms.

-

Infrared (IR) Spectroscopy: IR analysis helps identify key functional groups, such as the C=O (ketone) and C=C (alkene) stretching vibrations characteristic of the enone system.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming the structure.

-

Biological Context and Potential Signaling Pathways

While specific biological data for this compound is limited, its structural class, chalcones and their heteroaromatic analogs, is the subject of extensive research in drug discovery.[5][6][7] Chalcone derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects.[5][8][9]

The pyridin-3-yl isomer is noted as a reagent for synthesizing oxindole-linked indolyl-pyrimidine derivatives, which are investigated as potential cytotoxic agents.[10] Many chalcones exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells.[11][12][13] This process is often mediated through the mitochondrial pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspase enzymes.[5][12]

Given the established activities of this compound class, a plausible mechanism of action could involve the induction of apoptosis. The diagram below illustrates a generalized signaling pathway for chalcone-induced apoptosis.

This pathway suggests that the compound could increase intracellular reactive oxygen species (ROS), leading to mitochondrial stress. This, in turn, modulates the Bcl-2 family of proteins, triggering the activation of a caspase cascade (caspase-9 and -3), which culminates in the execution of apoptosis.[7][12] This represents a promising avenue for the development of novel therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (E)-3-Dimethylamino-1-(4-pyridyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones [mdpi.com]

- 6. malariaworld.org [malariaworld.org]

- 7. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. scilit.com [scilit.com]

- 12. Synthesis of Chalcone Derivatives: Inducing Apoptosis of HepG2 Cells via Regulating Reactive Oxygen Species and Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one is a pyridinyl chalcone derivative that serves as a critical building block in synthetic organic chemistry and medicinal chemistry. Its established role as a key intermediate in the synthesis of prominent tyrosine kinase inhibitors, such as Imatinib, underscores its significance in drug development. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, detailed synthetic protocols, and its relevance in the context of targeted cancer therapy through the inhibition of key signaling pathways.

Chemical Identity and Properties

The compound, systematically named This compound , is classified as an enaminone, a subclass of α,β-unsaturated ketones. The (E)-isomer is the thermodynamically more stable configuration.

IUPAC Name: this compound CAS Number: 66521-53-7[1][2]

Physicochemical and Spectroscopic Data

Quantitative data for the title compound and its closely related pyridin-3-yl isomer are summarized below for comparative purposes.

| Property | This compound | (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one |

| Molecular Formula | C₁₀H₁₂N₂O | C₁₀H₁₂N₂O |

| Molecular Weight | 176.22 g/mol [2] | 176.22 g/mol |

| Appearance | Yellow powder/solid | Light yellow crystalline powder |

| Purity | ≥ 98% | ~98% |

| Melting Point | Not explicitly reported | 100-105 °C |

| Density | Not explicitly reported | 1.081 g/cm³ |

| Solubility | Soluble in most organic solvents | Soluble in most organic solvents |

| Crystal System | Monoclinic | Not reported |

| Space Group | P2₁/c | Not reported |

| Unit Cell Parameters | a=5.6300(11)Å, b=22.850(5)Å, c=7.8400(16)Å, β=107.57(3)° | Not reported |

Experimental Protocols: Synthesis

The synthesis of this compound is most commonly achieved through the condensation of 4-acetylpyridine with an activated dimethylformamide (DMF) equivalent.

Method 1: Condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA)

This is a highly efficient one-step method for the preparation of the title compound.

Reaction Scheme:

Detailed Protocol: A mixture of 4-acetylpyridine (1.21 g, 10 mmol) and N,N-dimethylformamide-dimethyl acetal (DMF-DMA) (4.76 g, 40 mmol) is heated under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A patent describing the synthesis of a related isomer for the production of Imatinib reports a reaction temperature of 85°C for 8 hours. Upon completion, the excess DMF-DMA and methanol byproduct are removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent like isopropanol or ethyl acetate, to yield the final product as a yellow solid.

Method 2: Claisen-Schmidt Condensation (General Alternative)

While the DMF-DMA method is more direct for this specific enaminone, the broader class of chalcones is famously synthesized via the Claisen-Schmidt condensation. This would be a two-step process to arrive at the title compound.

Conceptual Workflow:

-

Aldol Condensation: Reaction of 4-acetylpyridine with a suitable aldehyde (e.g., formaldehyde) under basic or acidic conditions to form a chalcone precursor.

-

Amination: Subsequent reaction of the chalcone with dimethylamine to install the dimethylamino group.

General Protocol for Aldol Condensation: To a stirred solution of 4-acetylpyridine (1 equivalent) and the aldehyde (1 equivalent) in ethanol, an aqueous solution of a base (e.g., NaOH or KOH) is added dropwise at room temperature. The mixture is stirred for several hours until the reaction is complete (monitored by TLC). The resulting precipitate is filtered, washed with cold water until the filtrate is neutral, and then dried. The crude product can be purified by recrystallization.

Biological Relevance and Signaling Pathways

This compound is a valuable intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors. Its structural relative is a documented precursor to Imatinib, a potent inhibitor of the Bcr-Abl tyrosine kinase. Chalcone derivatives are widely investigated as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer.

Role as a Kinase Inhibitor Precursor

The pyridine and enone moieties of the compound provide a scaffold for further chemical elaboration to create potent ATP-competitive kinase inhibitors. The pyridine ring can form crucial hydrogen bonds within the ATP-binding pocket of kinases, while the rest of the molecule can be modified to achieve selectivity and potency.

Illustrative Signaling Pathway: EGFR Tyrosine Kinase Inhibition

Chalcone derivatives have been shown to inhibit the EGFR signaling pathway, which is a critical driver of cell proliferation, survival, and metastasis in many cancers. The diagram below illustrates the canonical EGFR pathway and the point of inhibition by a hypothetical chalcone-based inhibitor.

Caption: EGFR signaling pathway and point of inhibition.

Experimental Workflow for Kinase Inhibitor Screening

The evaluation of a compound like this compound, or its derivatives, as a kinase inhibitor typically follows a structured workflow.

Caption: Workflow for kinase inhibitor drug discovery.

References

Spectroscopic Data Interpretation for Enaminones: A Technical Guide Featuring (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one and its Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one is a member of the enaminone family, a class of organic compounds characterized by an amine group conjugated to a ketone through a carbon-carbon double bond. This structural motif imparts unique electronic and reactive properties, making enaminones valuable intermediates in organic synthesis and scaffolds for pharmacologically active molecules. Their applications span various fields, including the development of novel therapeutics and functional materials.

A thorough understanding of the spectroscopic characteristics of these molecules is paramount for their synthesis, characterization, and application. This technical guide provides an in-depth overview of the interpretation of key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for enaminones, with a specific focus on pyridyl-substituted derivatives.

Due to the limited availability of comprehensive, publicly accessible experimental spectroscopic data for this compound, this guide will utilize data from its closely related and well-characterized isomer, (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one, to illustrate the principles of spectroscopic interpretation. The principles and techniques discussed are directly applicable to the 4-pyridyl isomer.

Predicted Spectroscopic Data Summary

The following tables present a summary of the expected and reported spectroscopic data for pyridyl-substituted enaminones.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| N(CH₃)₂ | 2.9 - 3.2 | Singlet | - |

| H-α (vinyl) | 5.6 - 5.9 | Doublet | 12 - 13 |

| H-β (vinyl) | 7.6 - 7.9 | Doublet | 12 - 13 |

| H-2', H-6' (pyridyl) | 8.6 - 8.8 | Doublet | 5 - 6 |

| H-3', H-5' (pyridyl) | 7.7 - 7.9 | Doublet | 5 - 6 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| N(CH₃)₂ | ~40 |

| C-α (vinyl) | 90 - 95 |

| C-β (vinyl) | 150 - 155 |

| C=O (carbonyl) | 185 - 195 |

| C-2', C-6' (pyridyl) | ~150 |

| C-3', C-5' (pyridyl) | ~121 |

| C-4' (pyridyl) | ~145 |

Table 3: Key Infrared (IR) Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| C=O (ketone) | 1630 - 1650 | Conjugated ketone stretch |

| C=C (alkene) | 1580 - 1620 | Alkene stretch |

| C-N (amine) | 1150 - 1250 | C-N stretch |

| C-H (sp²) | 3000 - 3100 | Aromatic and vinylic C-H stretch |

| C-H (sp³) | 2800 - 3000 | Aliphatic C-H stretch |

Table 4: Expected Mass Spectrometry (MS) Data

| Ion | m/z (expected) | Description |

| [M]⁺ | 176 | Molecular Ion |

| [M-CH₃]⁺ | 161 | Loss of a methyl group |

| [M-N(CH₃)₂]⁺ | 132 | Loss of the dimethylamino group |

| [C₅H₄NCO]⁺ | 106 | Pyridyl-carbonyl fragment |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of the enaminone sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved; vortex or sonicate if necessary.

¹H NMR Spectroscopy:

-

Instrument: A 300 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: 0-12 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay: 1-5 seconds.

-

Data processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

¹³C NMR Spectroscopy:

-

Instrument: A 75 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse sequence: Proton-decoupled pulse sequence.

-

Spectral width: 0-220 ppm.

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation delay: 2 seconds.

-

Data processing: Similar to ¹H NMR, with chemical shifts referenced to the deuterated solvent signal.

-

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

Data processing: Background correction is performed using a spectrum of the empty ATR crystal.

-

Mass Spectrometry (MS)

Sample Preparation (Electron Ionization - EI):

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

Data Acquisition:

-

Instrument: A mass spectrometer with an electron ionization source.

-

Parameters:

-

Ionization energy: 70 eV.

-

Mass range: m/z 40-500.

-

Data analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

-

Data Interpretation and Structural Elucidation

The following sections detail the interpretation of the spectroscopic data, using the principles outlined above.

¹H NMR Spectrum Interpretation

The ¹H NMR spectrum provides information about the number of different types of protons and their connectivity. For (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one, the key signals are:

-

Dimethylamino Protons: A singlet in the upfield region (around 3 ppm) corresponding to the six equivalent protons of the two methyl groups.

-

Vinylic Protons: Two doublets in the olefinic region (5-8 ppm). The trans-configuration is confirmed by a large coupling constant (J ≈ 12-16 Hz). The proton alpha to the carbonyl group will be more shielded and appear at a lower chemical shift compared to the proton beta to the carbonyl.

-

Pyridyl Protons: A set of signals in the aromatic region (7-9 ppm) characteristic of the pyridine ring substitution pattern.

¹³C NMR Spectrum Interpretation

The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms. Key signals include:

-

Carbonyl Carbon: A signal in the far downfield region (185-195 ppm), characteristic of a conjugated ketone.

-

Vinylic Carbons: Two signals in the olefinic region (90-160 ppm). The carbon beta to the carbonyl is significantly deshielded due to resonance.

-

Pyridyl Carbons: Signals in the aromatic region (120-150 ppm).

-

Dimethylamino Carbons: A signal in the aliphatic region (around 40 ppm).

Infrared (IR) Spectrum Interpretation

The IR spectrum helps identify the functional groups present in the molecule.

-

A strong absorption band around 1630-1650 cm⁻¹ is indicative of the conjugated carbonyl (C=O) group.

-

A band in the 1580-1620 cm⁻¹ region corresponds to the C=C double bond of the enone system.

-

Stretching vibrations for the C-N bond of the dimethylamino group are typically observed around 1150-1250 cm⁻¹.

Mass Spectrum Interpretation

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

-

The molecular ion peak ([M]⁺) at m/z 176 confirms the molecular formula C₁₀H₁₂N₂O.

-

Common fragmentation pathways include the loss of a methyl radical ([M-15]⁺) and the loss of the dimethylamino group ([M-44]⁺).

-

Fragmentation of the pyridine ring and the propenone chain will lead to other characteristic ions.

Visualizations

Experimental Workflow

The general workflow for spectroscopic data interpretation is illustrated below.

Caption: General workflow for spectroscopic analysis.

Logical Relationship of Spectroscopic Data

The following diagram illustrates how different spectroscopic techniques provide complementary information for structural elucidation.

Caption: Interrelation of spectroscopic techniques.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS spectra provides a powerful toolkit for the unambiguous structural elucidation of this compound and its analogs. By carefully interpreting the chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, researchers can confidently confirm the identity and purity of their synthesized compounds. This detailed spectroscopic understanding is fundamental for advancing research and development in medicinal chemistry and materials science where enaminones play a crucial role.

A Technical Guide to the Biological Activity of Pyridyl Enaminone and Chalcone Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, pyridyl enaminones and chalcones represent two classes of organic compounds with significant therapeutic potential. Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are precursors to flavonoids and are abundant in many edible plants.[1][2] Their versatile chemical structure allows for extensive derivatization, leading to a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5][6]

Pyridyl enaminones are key synthetic intermediates, valued for their role as versatile building blocks in the synthesis of various nitrogen-containing heterocyclic compounds like pyrazoles and pyridines.[7][8][9] These resulting structures are often endowed with potent biological activities, including significant anticancer and antimicrobial properties.[8][10][11]

This technical guide provides a detailed overview of the biological activities of these two compound classes, presenting quantitative data, experimental protocols, and visualizations of key mechanistic pathways to support drug discovery and development efforts.

Chalcone Derivatives

Chalcones feature an α,β-unsaturated carbonyl system that serves as a reactive pharmacophore, making them a privileged scaffold in drug design.[6][12] Their synthesis is often straightforward, commonly achieved through the Claisen-Schmidt condensation.[13][14]

Biological Activities of Chalcones

Chalcone derivatives exhibit potent cytotoxic activity against a wide range of human cancer cell lines. Their mechanisms of action are diverse and include the induction of apoptosis, disruption of the cell cycle, and inhibition of tubulin polymerization and key signaling pathways.[1][2]

Table 1: Anticancer Activity of Selected Chalcone Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Reported Activity (IC50 / GI50) | Reference |

|---|---|---|---|

| Chalcone-indole hybrid (42) | HepG2, SMMC-7221, PC-3, A549, K562, HCT116, SKOV3, MCF-7 | 0.23–1.8 μM | [1] |

| Chalcone-1,2,3-triazole hybrid (36) | A549, HeLa, DU145, HepG2 | GI50: 1.3–186.2 µM | [1] |

| Chalcone-1,2,3-triazole derivative (54) | HepG2 | IC50: 0.9 μM | [1] |

| Flavokawain B (12) | HepG2, MOLT-3, HuCCA-1, A549 | IC50: 10.0–21.7 µM | [4] |

| Millepachine | SK-OV-3, A2780S (Ovarian) | IC50 < 100 µM (Topo II inhibition) | [4] |

| Synthetic Chalcone (26) | MCF-7 (Breast) | IC50: 6.55–10.14 µM | [15] |

| Cardamonin (CAR) | Breast, Lung, Colon, Gastric | Varies (effective in vitro & in vivo) |[16] |

The structural framework of chalcones is effective against a variety of pathogenic microbes, including multidrug-resistant bacteria and fungi.[5][17] Substitutions on the aromatic rings can significantly modulate their potency and spectrum of activity.[12][18]

Table 2: Antimicrobial Activity of Selected Chalcone Derivatives

| Compound/Derivative | Microorganism(s) | Reported Activity (MIC) | Reference |

|---|---|---|---|

| Prenylated Chalcones (24-26) | B. subtilis, S. aureus, E. coli, P. aeruginosa | 25-50 µg/mL | [18] |

| Methoxy Chalcones (21, 22) | Mycobacterium tuberculosis (H37Rv) | 1.6 µg/mL | [18] |

| O-OH Chalcone | Methicillin-resistant S. aureus (MRSA) | 25-50 μg/mL | [19] |

| M-OH Chalcone | MRSA | 98.7 ± 43.3 μg/mL | [19] |

| P-OH Chalcone | MRSA | 108.7 ± 29.6 μg/mL | [19] |

| Chalcone 6 | Candida albicans | IC50: 15 μg/mL | [20] |

| Chalcone 6 | Cryptococcus neoformans | IC50: 7 μg/mL |[20] |

Chalcones can modulate inflammatory responses by inhibiting key enzymes and signaling pathways. Many derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and the production of nitric oxide (NO).[21][22][23]

Table 3: Anti-inflammatory Activity of Selected Chalcone Derivatives

| Compound/Derivative | Target/Assay | Reported Activity (IC50) | Reference |

|---|---|---|---|

| 2',5'-dihydroxychalcone (1) | β-glucuronidase release (neutrophils) | 1.6 ± 0.2 μM | [23] |

| 2',5'-dihydroxychalcone (1) | Lysozyme release (neutrophils) | 1.4 ± 0.2 μM | [23] |

| 2',5'-dialkoxychalcone (11) | NO formation (microglial cells) | 0.7 ± 0.06 μM | [23] |

| Chalcone Analogue (3h, 3l) | NO production (RAW264.7 cells) | Dose-dependent inhibition of TNF-α, IL-1β, IL-6 | [22] |

| (E)-3,4-dihydroxychalcone derivative (33) | Proinflammatory Cytokines (LPS-induced ALI) | Reduced TNF-α, IL-6, and IL-1β levels |[24] |

Key Signaling Pathways for Chalcones

The diverse biological effects of chalcones stem from their ability to interact with multiple cellular signaling pathways. Two prominent mechanisms in anticancer and anti-inflammatory activity are the inhibition of tubulin polymerization and the suppression of the NF-κB pathway.

Caption: Chalcones inhibit microtubule formation, leading to cell cycle arrest.

Caption: Chalcones suppress inflammation by inhibiting the NF-κB pathway.

Experimental Protocols

The Claisen-Schmidt condensation is the most common method for synthesizing chalcones.[13][14][23]

Objective: To synthesize a chalcone derivative from an appropriate acetophenone and aromatic aldehyde.

Materials:

-

Substituted acetophenone (1 equivalent)

-

Substituted aromatic aldehyde (1 equivalent)

-

Ethanol or Methanol

-

Aqueous solution of a strong base (e.g., 40-60% NaOH or KOH)

-

Stirring apparatus

-

Ice bath

Procedure:

-

Dissolve the substituted acetophenone and aromatic aldehyde in ethanol in a flask.

-

Cool the mixture in an ice bath with constant stirring.

-

Slowly add the aqueous base solution dropwise to the mixture, maintaining the low temperature (typically below 10°C).[13]

-

After the addition is complete, continue stirring at room temperature for a specified period (e.g., 4-24 hours) until the reaction is complete, often indicated by the formation of a precipitate.[13]

-

Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the product.

-

Filter the crude chalcone product, wash it thoroughly with cold water until neutral, and dry it.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Objective: To determine the IC50 value of a chalcone derivative against a cancer cell line.

Materials:

-

Human cancer cell line (e.g., MCF-7, HepG2)

-

Culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS)

-

96-well microtiter plates

-

Chalcone derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed the cancer cells into 96-well plates at a specific density (e.g., 5x10³ cells/well) and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of the chalcone derivative in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the various concentrations of the chalcone derivative. Include a vehicle control (DMSO) and a negative control (medium only).

-

Incubate the plates for 48 or 72 hours.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the control. The IC50 value is determined by plotting the viability percentage against the log of the compound concentration.

Pyridyl Enaminone Derivatives

Enaminones are versatile precursors in heterocyclic synthesis due to their unique combination of nucleophilic and electrophilic centers.[7][10] Pyridyl enaminones, specifically, serve as crucial intermediates for constructing pyridine-fused and pyridine-substituted heterocyclic systems, which are prevalent in many approved drugs.[8][25]

Biological Activities of Pyridyl Enaminone Derivatives

The biological activity of this class is often attributed to the final heterocyclic products synthesized from the enaminone precursors.

Pyridyl enaminones are used to synthesize novel pyridine derivatives that exhibit significant anti-proliferative activity. These compounds often target key enzymes like VEGFR-2 or interfere with cell cycle progression.[25]

Table 4: Anticancer Activity of Selected Pyridine Derivatives (from Enaminone Precursors)

| Compound/Derivative | Cancer Cell Line(s) | Reported Activity (IC50) | Reference |

|---|---|---|---|

| Pyridine-urea 8e | MCF-7 (Breast) | 0.22 μM (48h) | [25] |

| Pyridine-urea 8n | MCF-7 (Breast) | 1.88 μM (48h) | [25] |

| Pyridine-urea 8m | MCF-7 (Breast) | 13.1 μM (72h) | [25] |

| Enaminonitrile Pyridine 7 | MCF-7 (Breast) | 3.77 ± 0.43 μM | [26] |

| Indeno[1,2-b]pyridine 6d | MCF-7 (Breast) | 4.34 μM | [27] |

| Indeno[1,2-b]pyridine 6n | MCF-7 (Breast) | 6.84 μM | [27] |

| 6-amino-2-pyridone 5o | Glioblastoma, Liver, Breast, Lung | Potent activity observed |[28] |

The synthesis of pyridine-containing heterocycles from enaminones has yielded compounds with notable activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[29][30]

Table 5: Antimicrobial Activity of Selected Pyridine Derivatives (from Enaminone Precursors)

| Compound/Derivative | Microorganism(s) | Reported Activity (MIC / Inhibition) | Reference |

|---|---|---|---|

| Thiophene-pyridine 80 | Aspergillus fumigates, Syncephalastrum racemosum | Better than Amphotericin B | [29] |

| N-alkylated pyridine 66 | S. aureus, E. coli | 56% and 55% inhibition at 100 μg/mL | [29] |

| Pyridine 36, 37 | B. subtilis, S. aureus, E. coli, C. albicans | Very good activity reported | [29] |

| 2-aminopyridine 2c | B. subtilis, L. monocytogenes, B. cereus | Inhibition zone: 11.33 - 13 mm |[30] |

Synthesis and Screening Workflow

The utility of pyridyl enaminones is best represented by their central role in synthetic and screening workflows. The following diagram illustrates a typical pathway from enaminone precursor to a biologically active pyridine derivative.

Caption: General workflow for synthesis and screening of pyridine derivatives.

Experimental Protocols

This protocol describes a multi-step synthesis starting from an enaminone precursor, as adapted from methodologies used to create bioactive pyridine-ureas.[25]

Objective: To synthesize a substituted pyridine hydrazide from an enaminone, which can then be converted to a pyridine-urea.

Materials:

-

Enaminone (e.g., 3-dimethylamino-1-(4-methoxyphenyl)prop-2-en-1-one)

-

Ethyl acetoacetate

-

Ammonium acetate

-

Glacial acetic acid

-

Hydrazine hydrate

-

Methanol

Procedure (Part 1: Pyridine Ester Synthesis):

-

Reflux a mixture of the enaminone, ethyl acetoacetate, and ammonium acetate in glacial acetic acid. This one-pot, three-component reaction forms the substituted ethyl nicotinate (pyridine ester).

-

After cooling, pour the mixture into an ice/water mixture.

-

Collect the precipitated solid by filtration, wash with water, and dry. Recrystallize from ethanol to get the pure pyridine ester.

Procedure (Part 2: Hydrazide Formation):

-

Reflux the synthesized pyridine ester with hydrazine hydrate in methanol for several hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture.

-

Collect the resulting precipitate (the pyridine hydrazide) by filtration, wash with cold methanol, and dry. This hydrazide is the key intermediate for further derivatization into ureas or other bioactive molecules.

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Objective: To find the lowest concentration of a synthesized pyridine derivative that inhibits the visible growth of a bacterium.

Materials:

-

Bacterial strain (e.g., S. aureus)

-

Mueller-Hinton Broth (MHB)

-

Synthesized pyridine derivative

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Positive control antibiotic (e.g., Gentamicin)

-

Incubator

Procedure:

-

Dispense 100 µL of MHB into each well of a 96-well plate.

-

Create serial two-fold dilutions of the test compound directly in the plate by adding 100 µL of the stock solution to the first well and transferring 100 µL sequentially to the following wells.

-

Prepare a standardized bacterial inoculum and dilute it so that each well receives a final concentration of approximately 5x10⁵ CFU/mL.

-

Add 10 µL of the standardized inoculum to each well.

-

Include a positive control (broth + inoculum + standard antibiotic) and a negative/growth control (broth + inoculum).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection: it is the lowest concentration of the compound at which there is no visible turbidity (growth).

Conclusion

Both chalcone and pyridyl enaminone derivatives stand out as exceptionally promising scaffolds in the field of drug discovery. Chalcones offer a readily accessible chemical framework with a vast and well-documented range of biological activities, particularly in anticancer and anti-inflammatory applications.[1][2][21] Their ability to modulate multiple critical signaling pathways like NF-κB underscores their therapeutic potential.

Pyridyl enaminones, while biologically active in their own right, demonstrate immense value as versatile synthetic platforms. They enable the efficient construction of complex pyridine-based heterocycles that have shown potent and specific activities, especially against cancer cell lines and microbial pathogens.[8][25][29] The continued exploration of these compound classes, supported by detailed mechanistic studies and robust synthetic protocols, will undoubtedly fuel the development of novel therapeutic agents.

References

- 1. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chalcone Derivatives: Role in Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. mdpi.com [mdpi.com]

- 5. Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity – Oriental Journal of Chemistry [orientjchem.org]

- 8. The most Recent Compilation of Reactions of Enaminone Derivatives with various Amine Derivatives to Generate Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of chalcone derivatives (mini review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. The Benefits of Chalcone and Its Derivatives as Antibacterial Agents: A Review | BIO Web of Conferences [bio-conferences.org]

- 19. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Progress of isolation, chemical synthesis and biological activities of natural chalcones bearing 2-hydroxy-3-methyl-3-butenyl group [frontiersin.org]

- 21. Synthesis and anti-inflammatory activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. academic.oup.com [academic.oup.com]

- 24. A novel chalcone derivative exerts anti-inflammatory and anti-oxidant effects after acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. tandfonline.com [tandfonline.com]

- 27. researchgate.net [researchgate.net]

- 28. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 29. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

Synthetic Chalcone Derivatives: A Technical Guide to Their Medicinal Chemistry

Introduction

Chalcones, characterized by the 1,3-diphenyl-2-propen-1-one scaffold, are a class of organic compounds belonging to the flavonoid family. These molecules, found in a variety of plants, serve as precursors in the biosynthesis of flavonoids and isoflavonoids.[1] The core structure of chalcones consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] This reactive ketoethylenic moiety is a key determinant of their broad spectrum of biological activities.[3] Due to their straightforward synthesis and diverse pharmacological potential, synthetic chalcone derivatives have garnered significant attention in medicinal chemistry.[2][4] Researchers have extensively explored the modification of their basic structure to develop potent therapeutic agents against a range of diseases, including cancer, inflammation, microbial infections, and oxidative stress-related conditions.[5][6][7] This technical guide provides an in-depth review of synthetic chalcone derivatives, focusing on their synthesis, biological activities, and mechanisms of action, with a particular emphasis on experimental protocols and data presentation for researchers in drug discovery and development.

Synthesis of Chalcone Derivatives

The most prevalent and efficient method for synthesizing chalcone derivatives is the Claisen-Schmidt condensation .[8] This base-catalyzed reaction involves the condensation of an aromatic ketone (often an acetophenone derivative) with an aromatic aldehyde that lacks an α-hydrogen.[8]

General Experimental Protocol: Claisen-Schmidt Condensation

This protocol outlines a standard laboratory procedure for the synthesis of chalcone derivatives.[4][8]

Materials:

-

Aromatic aldehyde (1.0 equivalent)

-

Aromatic ketone (e.g., acetophenone derivative) (1.0 equivalent)

-

Ethanol or Methanol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) as a 10-40% aqueous solution

-

Dilute Hydrochloric Acid (HCl)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and vacuum filtration apparatus

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of the aromatic aldehyde and the acetophenone derivative in a suitable volume of ethanol. Stir the mixture at room temperature until all solids have dissolved.[4]

-

Reaction Initiation: Cool the flask in an ice bath. Slowly add the aqueous NaOH or KOH solution dropwise to the stirred mixture.[8]

-

Reaction Progression: Continue stirring the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates.[4] Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). The formation of a precipitate often indicates product formation.[4]

-

Product Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.[8] Acidify the mixture by the slow addition of dilute HCl until the solution is neutral or slightly acidic. This will cause the chalcone product to precipitate out of the solution.[4]

-

Filtration and Washing: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any remaining base and salts.[4]

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure chalcone derivative.[8]

-

Characterization: The structure and purity of the synthesized chalcone can be confirmed using various analytical techniques, including melting point determination, Fourier-Transform Infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).[9]

Biological Activities of Synthetic Chalcone Derivatives

Synthetic chalcone derivatives have demonstrated a wide array of pharmacological activities, making them promising candidates for the development of new drugs.

Anticancer Activity

Chalcones have shown significant potential as anticancer agents by affecting multiple cellular processes involved in tumor growth and progression.[7] Their mechanisms of action include inducing apoptosis, inhibiting cell cycle progression, and modulating key signaling pathways.[4][7]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[5]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Chalcone stock solution (dissolved in DMSO)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the chalcone compound in the complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a negative control (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 3-4 hours.

-

Formazan Solubilization: After the second incubation, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[5]

Table 1: Anticancer Activity of Selected Synthetic Chalcone Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrazolinone Chalcone 6b | Caco | 23.34 ± 0.14 | [2][10] |

| Chalcone 12 | MCF-7 | 4.19 ± 1.04 | [11] |

| Chalcone 13 | MCF-7 | 3.30 ± 0.92 | [11] |

| Chalcone 12 | ZR-75-1 | 9.40 ± 1.74 | [11] |

| Chalcone 13 | ZR-75-1 | 8.75 ± 2.01 | [11] |

| Chalcone 12 | MDA-MB-231 | 6.12 ± 0.84 | [11] |

| Chalcone 13 | MDA-MB-231 | 18.10 ± 1.65 | [11] |

Anti-inflammatory Activity

Many synthetic chalcones exhibit potent anti-inflammatory properties by inhibiting the production of inflammatory mediators such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines.[7][12]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

-

RAW 264.7 macrophage cells

-

Complete cell culture medium

-

Chalcone stock solution (dissolved in DMSO)

-

Lipopolysaccharide (LPS)

-

Griess Reagent (for NO measurement)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and incubate until they reach about 80% confluency.

-

Compound Treatment: Pre-treat the cells with various concentrations of the chalcone derivative for 1-2 hours.

-

LPS Stimulation: Add LPS to the wells to induce an inflammatory response and NO production. Include a control group with LPS alone and a vehicle control.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

NO Measurement: After incubation, collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess Reagent and incubate at room temperature for 10-15 minutes.

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

-

Analysis: Calculate the percentage of NO inhibition for each concentration of the chalcone derivative compared to the LPS-only control.

Table 2: Anti-inflammatory Activity of Selected Synthetic Chalcone Derivatives

| Compound | Assay | IC₅₀ (µM) | Reference |

| 2',5'-dialkoxychalcone 11 | NO formation inhibition in N9 cells | 0.7 ± 0.06 | [13] |

| Chalcone 1 | β-glucuronidase release inhibition | 1.6 ± 0.2 | [13] |

| Chalcone 1 | Lysozyme release inhibition | 1.4 ± 0.2 | [13] |

| Compound 3f | Xylene-induced ear edema (% inhibition) | 62% | [14] |

| Compound 3h | Xylene-induced ear edema (% inhibition) | 68% | [14] |

Antimicrobial Activity

Synthetic chalcones have demonstrated broad-spectrum antimicrobial activity against a range of bacteria and fungi, including drug-resistant strains.[10][15]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.[6]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Chalcone stock solution (dissolved in DMSO)

-

96-well microtiter plates

-

Inoculum of the microorganism standardized to a specific concentration

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the chalcone compound in the broth medium in the wells of a 96-well plate.[6]

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.[6]

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[6]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by using a microplate reader.[6]

Table 3: Antimicrobial Activity of Selected Synthetic Chalcone Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| O-OH Chalcone | MRSA | 25-50 | [16] |

| M-OH Chalcone | MRSA | 98.7 ± 43.3 | [16] |

| P-OH Chalcone | MRSA | 108.7 ± 29.6 | [16] |

| Compound 23 | S. aureus | - | [17] |

| Compounds 3 and 4 | Various bacteria | Significant activity | [17] |

Signaling Pathways Modulated by Synthetic Chalcone Derivatives

The diverse biological activities of synthetic chalcones stem from their ability to interact with and modulate various intracellular signaling pathways that are critical for cell survival, proliferation, inflammation, and stress response.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immune responses, and cell survival.[1] Chalcones have been shown to inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory genes.[1][18] The inhibitory mechanism can involve preventing the degradation of the inhibitor of κB (IκB) or interfering with the DNA-binding activity of NF-κB.[1]

Caption: Inhibition of the NF-κB signaling pathway by synthetic chalcones.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell proliferation, survival, and metabolism.[10] Dysregulation of this pathway is common in cancer. Some chalcone derivatives have been found to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells.[10][19]

Caption: Inhibition of the PI3K/Akt signaling pathway by synthetic chalcones.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is the primary regulator of the cellular antioxidant response.[20] Chalcones, acting as Michael acceptors, can activate the Nrf2 pathway, leading to the expression of antioxidant and detoxification enzymes.[20][21] This activation is often mediated through the modification of Keap1, the negative regulator of Nrf2.[20]

Caption: Activation of the Nrf2 antioxidant pathway by synthetic chalcones.

Conclusion

Synthetic chalcone derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable diversity of biological activities. Their ease of synthesis, coupled with the ability to readily modify their structure, allows for the fine-tuning of their pharmacological properties. The extensive research into their anticancer, anti-inflammatory, and antimicrobial effects, along with a growing understanding of their mechanisms of action at the molecular level, positions chalcones as highly promising candidates for the development of novel therapeutics. This guide provides a foundational resource for researchers, offering standardized protocols and a summary of key data to facilitate further exploration and development of this versatile class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. scispace.com [scispace.com]

- 10. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and evaluation of antiinflammatory activity of substituted chalcone derivatives | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design of potent fluoro-substituted chalcones as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 21. iris.uniroma1.it [iris.uniroma1.it]

The Enduring Utility of Enaminones: A Journey from Discovery to the Forefront of Organic Synthesis

An in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, history, and synthetic applications of enaminones.

Enaminones, a versatile class of organic compounds, have carved a significant niche in the landscape of organic synthesis and medicinal chemistry. Characterized by a unique conjugated system of an amine, a carbon-carbon double bond, and a carbonyl group, these molecules possess a rich and varied reactivity profile that has captivated chemists for decades. This guide delves into the historical discovery of enaminones, traces their evolution as powerful synthetic intermediates, and provides a detailed overview of their application in the construction of complex molecular architectures, particularly in the realm of drug development.

A Historical Perspective: The Dawn of Enaminone Chemistry

The conceptual roots of enaminone chemistry are intertwined with the development of enamine chemistry. The term "enamine" was first coined by Wittig and Blumenthal. A pivotal moment in the history of enaminone synthesis can be traced back to 1961, when Martin reported a straightforward and important method for their preparation: the direct condensation of β-dicarbonyl compounds with amines in a refluxing aromatic hydrocarbon.[1] This foundational work laid the groundwork for the exploration of this fascinating class of molecules.

Another key figure in the broader field of enamine chemistry, whose work had a profound impact on the utility of related structures, is Gilbert Stork. His development of the Stork enamine alkylation reaction demonstrated the synthetic power of enamines as nucleophilic intermediates, a concept that is central to the reactivity of enaminones as well.[1]

Over the ensuing decades, the field of enaminone chemistry has blossomed, with the development of a vast array of synthetic methodologies. These range from classical condensation reactions under various conditions to the use of sophisticated catalytic systems and, more recently, the application of photoredox catalysis.[2][3] This continuous innovation has expanded the accessibility and utility of enaminones, solidifying their status as indispensable tools in the synthetic chemist's arsenal.

The Synthetic Versatility of Enaminones

The unique electronic structure of enaminones, featuring both nucleophilic and electrophilic centers, underpins their remarkable synthetic versatility. The nitrogen atom and the β-carbon of the enamine moiety are nucleophilic, while the carbonyl carbon and the α-carbon are electrophilic. This dual reactivity allows enaminones to participate in a wide range of chemical transformations, serving as valuable building blocks for the synthesis of diverse carbocyclic and heterocyclic scaffolds.[3]

Enaminones are particularly prized as precursors for the synthesis of aza-heterocycles, which are prevalent motifs in pharmaceuticals and natural products. Their ability to undergo cyclization, cycloaddition, and multicomponent reactions has been extensively exploited in the construction of pyridines, pyrimidines, pyrroles, and other important heterocyclic systems.

Enaminones in Drug Discovery and Development

The enaminone scaffold is a prominent pharmacophore found in a multitude of biologically active molecules. This structural motif is present in compounds exhibiting a wide range of therapeutic properties, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antiviral activities.[4] The ability of the enaminone core to engage in various non-covalent interactions with biological targets, coupled with its synthetic tractability, makes it an attractive platform for the design and development of novel drug candidates.

While the precise mechanisms of action vary depending on the specific molecular context, the interaction of enaminone-containing drugs with specific signaling pathways is a key area of research. For instance, their ability to act as kinase inhibitors or to modulate the activity of other key enzymes is a subject of ongoing investigation.

Key Synthetic Methodologies: A Quantitative Overview

The synthesis of enaminones can be broadly categorized into classical condensation methods and modern catalytic approaches. The following tables summarize key synthetic protocols with their respective quantitative data, providing a comparative overview for the practicing chemist.

| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Classical Condensation | |||||

| β-Dicarbonyl + Amine | None (azeotropic removal of water) | Toluene | Reflux | Good | [1] |

| β-Dicarbonyl + Amine | Acetic Acid | Ethanol | Reflux | 73-90 | [5] |

| Catalytic Methods | |||||

| β-Dicarbonyl + Amine | Lanthanum Trichloride Heptahydrate (catalytic) | Dichloromethane | Room Temp | 85-93 | [6] |

| β-Dicarbonyl + Amine | Ceric Ammonium Nitrate (catalytic) | Methanol | Room Temp | 70-93 | [7] |

| β-Dicarbonyl + Amine | Scandium(III) Triflate (catalytic) | Neat | 80 | 70-95 | [6] |

| β-Ketoester + Amine | Gold(I)/Silver(I) | Solvent-free | Room Temp | 76-98 | |

| Photocatalytic Synthesis | |||||

| 3-Bromochromone + Amine | Ni(II) catalyst + Organic photocatalyst | Acetonitrile | Room Temp | 45-70 | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering practical guidance for the synthesis of enaminones.

General Procedure for the Synthesis of β-Enaminones via Condensation of β-Dicarbonyl Compounds with Amines

Materials:

-

β-Dicarbonyl compound (1.0 equiv)

-

Primary or secondary amine (1.0-1.2 equiv)

-

Solvent (e.g., Toluene, Ethanol)

-

Dean-Stark apparatus (for azeotropic removal of water) or acid catalyst (e.g., acetic acid)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if using azeotropic removal of water), add the β-dicarbonyl compound and the solvent.

-

Add the amine to the solution. If an acid catalyst is used, it is added at this stage.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Gold(I)/Silver(I) Catalyzed Synthesis of β-Enaminoesters under Solvent-Free Conditions

Materials:

-

β-Ketoester (1.0 equiv)

-

Primary amine (1.0 equiv)

-

[(PPh₃)AuCl] (0.01 equiv)

-

AgOTf (0.01 equiv)

Procedure:

-

In a reaction vial, combine the β-ketoester, [(PPh₃)AuCl], and AgOTf.

-

Stir the mixture at room temperature for 5 minutes.

-

Add the primary amine to the mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC.

-

Once the reaction is complete, quench the reaction with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Visualizing Enaminone Synthesis and Reactivity

The following diagrams, generated using the DOT language, illustrate key concepts in enaminone chemistry.

References

- 1. Enamine - Wikipedia [en.wikipedia.org]

- 2. General method for the synthesis of enaminones via photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity – Oriental Journal of Chemistry [orientjchem.org]

- 5. acgpubs.org [acgpubs.org]

- 6. Enaminone synthesis by amination [organic-chemistry.org]

- 7. Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Chemical Landscape: A Technical Guide to (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

(E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one , a pyridine-containing chalcone derivative, presents as a compound of interest for a variety of applications, primarily as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structural features suggest potential biological activities, including roles in the development of therapeutics for neurological disorders.[1] This technical guide provides a comprehensive overview of the available safety, handling, and toxicity information for this compound, supplemented with experimental protocols and data presented for clarity and ease of use by professionals in research and development.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for the proper handling, storage, and use of the compound in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 66521-53-7 | [2] |

| Molecular Formula | C₁₀H₁₂N₂O | [3] |

| Molecular Weight | 176.22 g/mol | [3] |

| Appearance | Yellow powder/solid | Chem-Impex |

| Purity | ≥ 98% | [2] |

| Storage Temperature | 0-8°C | Chem-Impex |

Safety and Handling

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following safety and handling guidelines are based on information for the closely related isomer, (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one, and general knowledge of chalcone derivatives. It is imperative to handle this compound with caution in a well-ventilated area and to use appropriate personal protective equipment (PPE).

Hazard Identification

Based on data for the pyridin-3-yl isomer, this class of compounds may be classified with the following hazards:

-

Harmful if swallowed (H302)[4]

-

Causes skin irritation (H315)[4]

-

May cause an allergic skin reaction

-

Causes serious eye irritation (H319)[4]

-

Harmful if inhaled (H332)[4]

-

May cause respiratory irritation (H335)[4]

A GHS pictogram associated with these hazards is GHS07 (Exclamation Mark) .[4] The signal word is Warning .[4]

Personal Protective Equipment (PPE) and Handling

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other suitable chemical-resistant gloves. A lab coat or other protective clothing should be worn to prevent skin contact.

-

Respiratory Protection: If dusts or aerosols are generated, a NIOSH-approved respirator with an appropriate particulate filter should be used.

-

General Hygiene: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

First Aid Measures

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

-

Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Toxicity Information

Acute Oral Toxicity Testing (General Protocol Example)

A common method for determining the median lethal dose (LD50) is the Up-and-Down Procedure (UDP) as described by the OECD Test Guideline 425.

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

-

Animal Model: Typically, female mice or rats are used as they are often more sensitive.[6]

-

Housing and Acclimatization: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycles. They are allowed to acclimatize for at least 5 days before the study.

-

Fasting: Animals are fasted overnight prior to dosing.

-

Dosing: The test substance is administered orally by gavage. A starting dose is selected based on available information. If no information is available, a default starting dose of 175 mg/kg is often used.[6]

-

Observation: After dosing, the animal is observed for signs of toxicity and mortality. The observation period is typically 48 hours.[6]

-

Dose Adjustment:

-

If the animal survives, the next animal is given a higher dose.

-

If the animal dies, the next animal is given a lower dose.

-

-

Termination: The study is concluded when one of the stopping criteria defined in the guideline is met. The LD50 is then calculated from the pattern of outcomes.

-

Necropsy: A gross necropsy of all animals is performed.

Biological Activity and Potential Signaling Pathways

This compound is recognized as a key intermediate in the synthesis of various pharmaceuticals.[1] While specific mechanisms of action for this compound are not well-documented, the broader class of chalcones is known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.